N-[(3-chloro-4-fluorophenyl)methyl]imidazo[1,2-a]pyrimidine-2-carboxamide
Description
N-[(3-chloro-4-fluorophenyl)methyl]imidazo[1,2-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a chloro and fluoro-substituted phenyl group attached to an imidazo[1,2-a]pyrimidine core, which is further linked to a carboxamide group.
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]imidazo[1,2-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4O/c15-10-6-9(2-3-11(10)16)7-18-13(21)12-8-20-5-1-4-17-14(20)19-12/h1-6,8H,7H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWDCUBVVULODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C(=O)NCC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]imidazo[1,2-a]pyrimidine-2-carboxamide typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyrimidine structure. This can be achieved through the cyclization of appropriate precursors, such as amidines and α-haloketones, under acidic or basic conditions. The phenyl group with chloro and fluoro substituents is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can also be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the design of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-[(3-chloro-4-fluorophenyl)methyl]imidazo[1,2-a]pyrimidine-2-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Gefitinib: A tyrosine kinase inhibitor used in cancer treatment.
Afatinib: Another tyrosine kinase inhibitor with a similar structure.
Quinoline derivatives: Used in various medicinal and industrial applications.
Uniqueness: N-[(3-chloro-4-fluorophenyl)methyl]imidazo[1,2-a]pyrimidine-2-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications across multiple fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
